![molecular formula C16H25Cl2N2O2P B13995100 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine CAS No. 18228-82-5](/img/structure/B13995100.png)
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine is a complex organic compound that features a combination of chloroethyl, phenylmethoxy, and piperidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine typically involves multiple steps:
Formation of the chloroethyl group: This can be achieved by reacting ethylene with chlorine gas under controlled conditions.
Introduction of the phenylmethoxy group: This step involves the reaction of phenol with methanol in the presence of an acid catalyst to form phenylmethanol, which is then reacted with a suitable halogenating agent to introduce the chloro group.
Incorporation of the piperidinyl group: This step involves the reaction of piperidine with a phosphorylating agent to form the piperidinylphosphoryl group.
Final assembly: The final step involves the reaction of the intermediate compounds to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced products.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: It may have applications in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, modulating signaling pathways, or altering cellular processes.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine: This compound is unique due to its specific combination of functional groups.
Other chloroethyl compounds: These compounds may share similar reactivity and applications but differ in their specific structures and properties.
Other piperidinyl compounds: These compounds may have similar biological activities but differ in their specific molecular targets and mechanisms of action.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
18228-82-5 |
|---|---|
分子式 |
C16H25Cl2N2O2P |
分子量 |
379.3 g/mol |
IUPAC名 |
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C16H25Cl2N2O2P/c17-9-13-20(14-10-18)23(21,19-11-5-2-6-12-19)22-15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2 |
InChIキー |
XCRJEGTWWYVNKA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)P(=O)(N(CCCl)CCCl)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


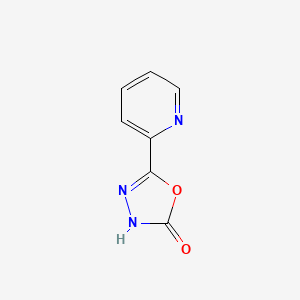
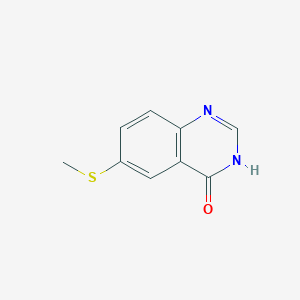
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
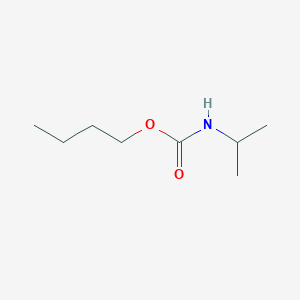
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
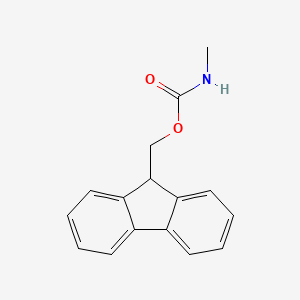
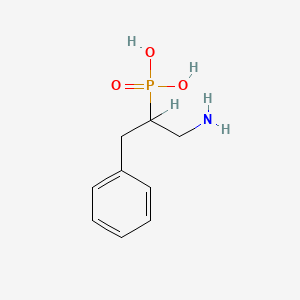
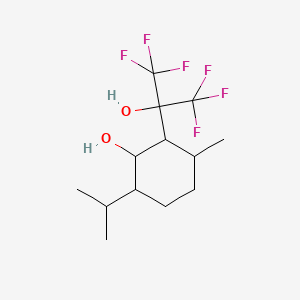
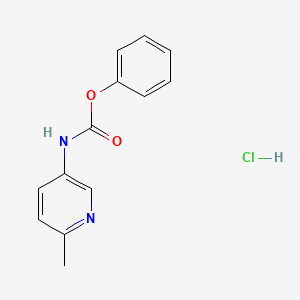
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
